
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of isochromenes, which are characterized by a fused benzene and pyran ring system. The presence of methoxy groups at the 6 and 7 positions, along with a phenyl group at the 1 position, contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are often employed to construct the tetrahydroisoquinoline core . These reactions typically require reagents such as n-butyllithium (n-BuLi) and specific solvents like ethanol or o-xylene .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as employing environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated isoquinoline derivatives .
Applications De Recherche Scientifique
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene has several scientific research applications:
Mécanisme D'action
The mechanism by which 6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, such as the influenza virus polymerase acidic (PA) endonuclease domain . The compound’s structure allows it to fit into active sites of these targets, thereby modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Shares a similar core structure but differs in the position and type of substituents.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Another analog with a methyl group instead of a phenyl group.
Uniqueness
6,7-Dimethoxy-1-phenyl-3,4-dihydro-1h-isochromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
22506-58-7 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C17H18O3/c1-18-15-10-13-8-9-20-17(12-6-4-3-5-7-12)14(13)11-16(15)19-2/h3-7,10-11,17H,8-9H2,1-2H3 |
Clé InChI |
HNLJXUHHXYKPGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(OCCC2=C1)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


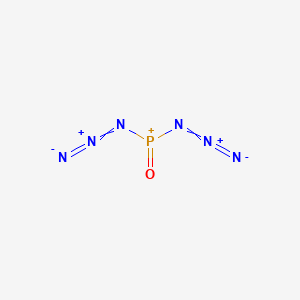
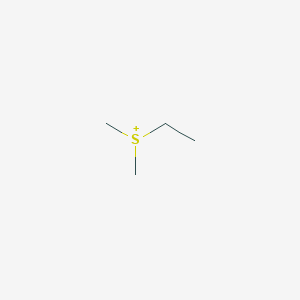

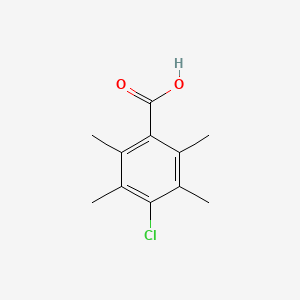

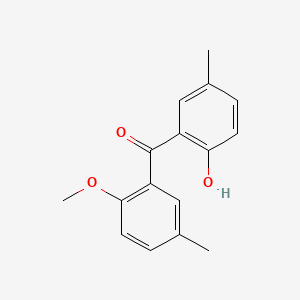
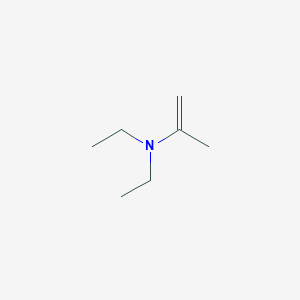
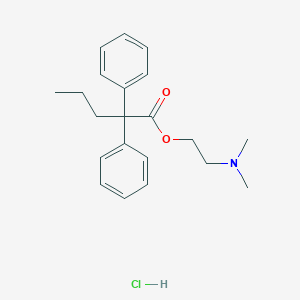
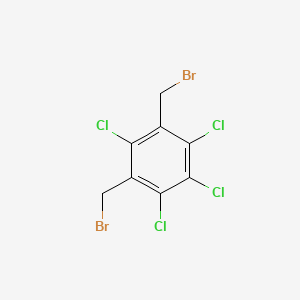

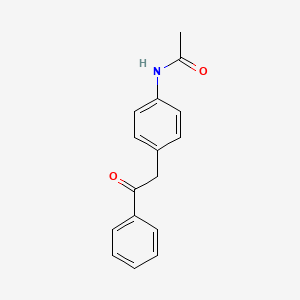
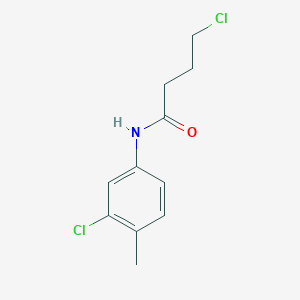
![4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid](/img/structure/B14697451.png)

